Cas no 62128-85-2 ({3-(difluoromethyl)sulfanylphenyl}hydrazine)

Technical Introduction: {3-(Difluoromethyl)sulfanylphenyl}hydrazine is a specialized hydrazine derivative featuring a difluoromethylthio (-SCF₂H) substituent at the 3-position of the phenyl ring. This structural motif imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds and agrochemical intermediates. The difluoromethylthio group enhances electrophilic character, facilitating selective transformations, while the hydrazine moiety serves as a versatile building block for condensation and cyclization reactions. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise functionalization. Proper handling under inert conditions is recommended due to its potential sensitivity to oxidation.
{3-(difluoromethyl)sulfanylphenyl}hydrazine structure
62128-85-2 structure
Product Name:{3-(difluoromethyl)sulfanylphenyl}hydrazine
CAS No:62128-85-2
MF:C7H8F2N2S
MW:190.213626861572
MDL:MFCD19202106
CID:457079
PubChem ID:55279877
Update Time:2025-06-30

{3-(difluoromethyl)sulfanylphenyl}hydrazine Chemical and Physical Properties

Names and Identifiers

    • Hydrazine, [3-[(difluoromethyl)thio]phenyl]-
    • [3-(difluoromethylsulfanyl)phenyl]hydrazine
    • {3-(difluoromethyl)sulfanylphenyl}hydrazine
    • EN300-1932880
    • 62128-85-2
    • {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine
    • AKOS006334734
    • DTXSID40717322
    • MDL: MFCD19202106
    • Inchi: 1S/C7H8F2N2S/c8-7(9)12-6-3-1-2-5(4-6)11-10/h1-4,7,11H,10H2
    • InChI Key: ILFQXKTYGJYXBF-UHFFFAOYSA-N
    • SMILES: S(C(F)F)C1=CC=CC(=C1)NN

Computed Properties

  • Exact Mass: 190.03774
  • Monoisotopic Mass: 190.03762576g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 63.4Ų

Experimental Properties

  • PSA: 38.05

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{3-(difluoromethyl)sulfanylphenyl}hydrazine Related Literature

Additional information on {3-(difluoromethyl)sulfanylphenyl}hydrazine

{3-(difluoromethyl)sulfanylphenyl}hydrazine

The compound {3-(difluoromethyl)sulfanylphenyl}hydrazine (CAS No. 62128-85-2) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a hydrazine group with a sulfanylphenyl moiety substituted by a difluoromethyl group. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in research and industrial settings.

Recent studies have highlighted the potential of {3-(difluoromethyl)sulfanylphenyl}hydrazine in the development of advanced materials, particularly in the field of coordination chemistry. Researchers have demonstrated that this compound can act as a versatile ligand, forming stable complexes with transition metals such as copper, nickel, and cobalt. These metal complexes exhibit intriguing magnetic and electronic properties, which make them promising candidates for applications in spintronics and catalysis.

One of the most notable advancements involving {3-(difluoromethyl)sulfanylphenyl}hydrazine is its role in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials with high surface areas, making them ideal for gas storage, separation, and sensing applications. The incorporation of {3-(difluoromethyl)sulfanylphenyl}hydrazine into MOF structures has been shown to enhance their stability and selectivity, particularly in the adsorption of greenhouse gases like carbon dioxide and methane.

In addition to its role in materials science, {3-(difluoromethyl)sulfanylphenyl}hydrazine has also gained attention in medicinal chemistry. Its ability to form hydrogen bonds and its electron-donating properties make it a potential lead compound for drug design. Recent computational studies have suggested that this compound could interact with key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease, offering new avenues for therapeutic intervention.

The synthesis of {3-(difluoromethyl)sulfanylphenyl}hydrazine involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. This is followed by sulfonation to introduce the sulfanyl group, which is then subjected to alkylation to introduce the difluoromethyl substituent. Finally, the hydrazine group is introduced via a nucleophilic substitution reaction. The optimization of these steps has been a focus of recent research, with efforts directed toward improving yield and purity while minimizing environmental impact.

From an environmental standpoint, {3-(difluoromethyl)sulfanylphenyl}hydrazine has been studied for its potential role in pollution control. Its ability to act as a reducing agent has been explored in the context of water treatment, where it can facilitate the removal of heavy metal ions from contaminated water sources. This application aligns with growing global efforts to develop sustainable solutions for environmental remediation.

In conclusion, {3-(difluoromethyl)sulfanylphenyl}hydrazine (CAS No. 62128-85-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in materials science, medicinal chemistry, and environmental technology. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial contexts is expected to grow further.

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